

(R)-Vapol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

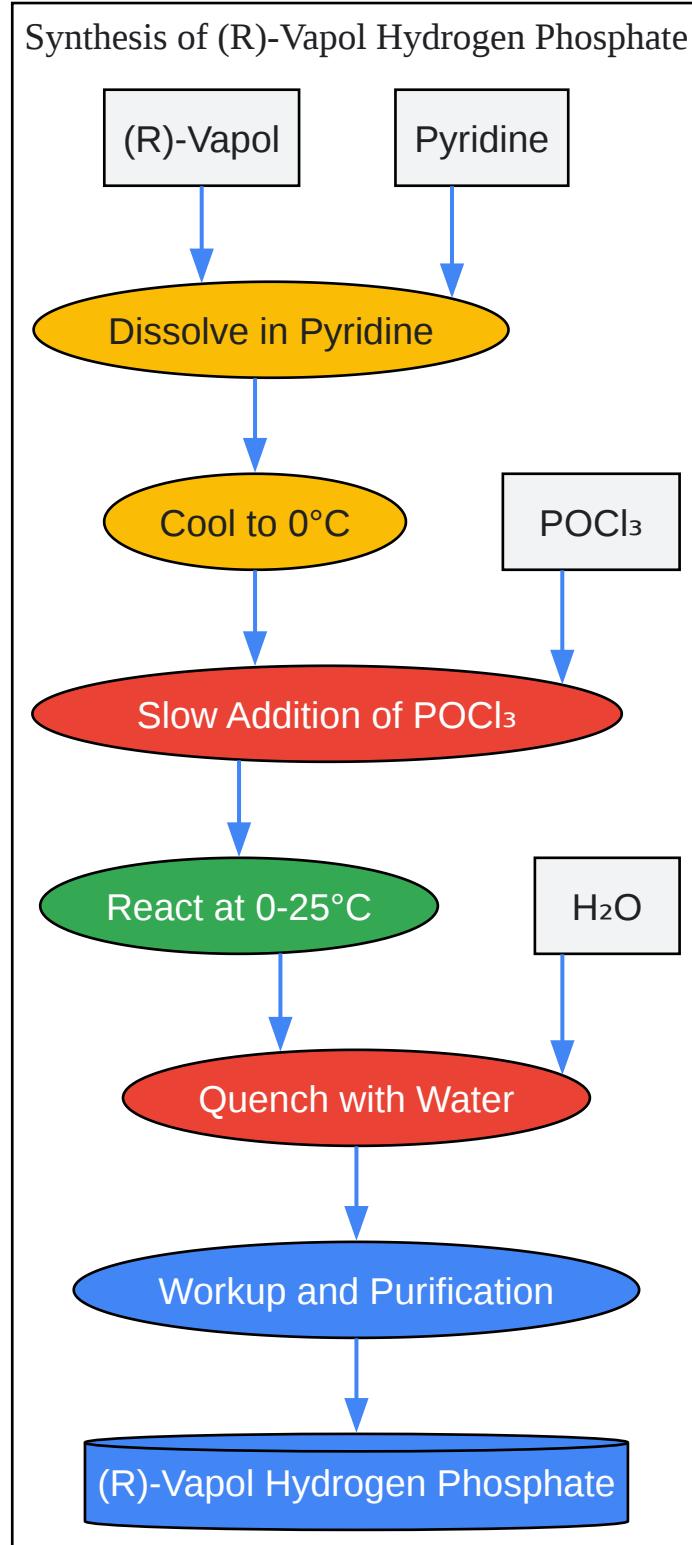
Compound Name: (R)-Vapol

Cat. No.: B133142

[Get Quote](#)

(R)-Vapol, a chiral biphenanthrol derivative, has emerged as a privileged ligand in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms for researchers, scientists, and drug development professionals.

Core Properties of (R)-Vapol


(R)-Vapol, chemically known as (R)-2,2'-Diphenyl-3,3'-biphenanthrene-4,4'-diol, is a C₂-symmetric chiral ligand. Its vaulted ("V") biaryl structure creates a well-defined and sterically hindered chiral environment, which is key to its efficacy in inducing high stereoselectivity in a variety of chemical transformations.

Property	Value	Reference
CAS Number	147702-16-7	[1] [2]
Molecular Formula	C ₄₀ H ₂₆ O ₂	[2]
Molecular Weight	538.63 g/mol	[1] [2]
Synonym(s)	(R)-2,2'-Diphenyl-3,3'-(4-biphenanthrol)	[1]

Synthesis of (R)-Vapol and Derivatives

The synthesis of **(R)-Vapol** and its derivatives, such as the corresponding hydrogenphosphate, has been optimized for scalability. These methods often involve a key cycloaddition/electrocyclization cascade to construct the phenanthrene core, followed by oxidative coupling and resolution.

Experimental Workflow for **(R)-Vapol** Hydrogen Phosphate Synthesis

[Click to download full resolution via product page](#)

Caption: Gram-scale synthesis of **(R)-Vapol** hydrogenphosphate.

Detailed Experimental Protocol: Gram-Scale Synthesis of (R)-Vapol Hydrogenphosphate[1]

This protocol outlines a reproducible, gram-scale synthesis of **(R)-Vapol** hydrogenphosphate, a chiral Brønsted acid catalyst.

Materials:

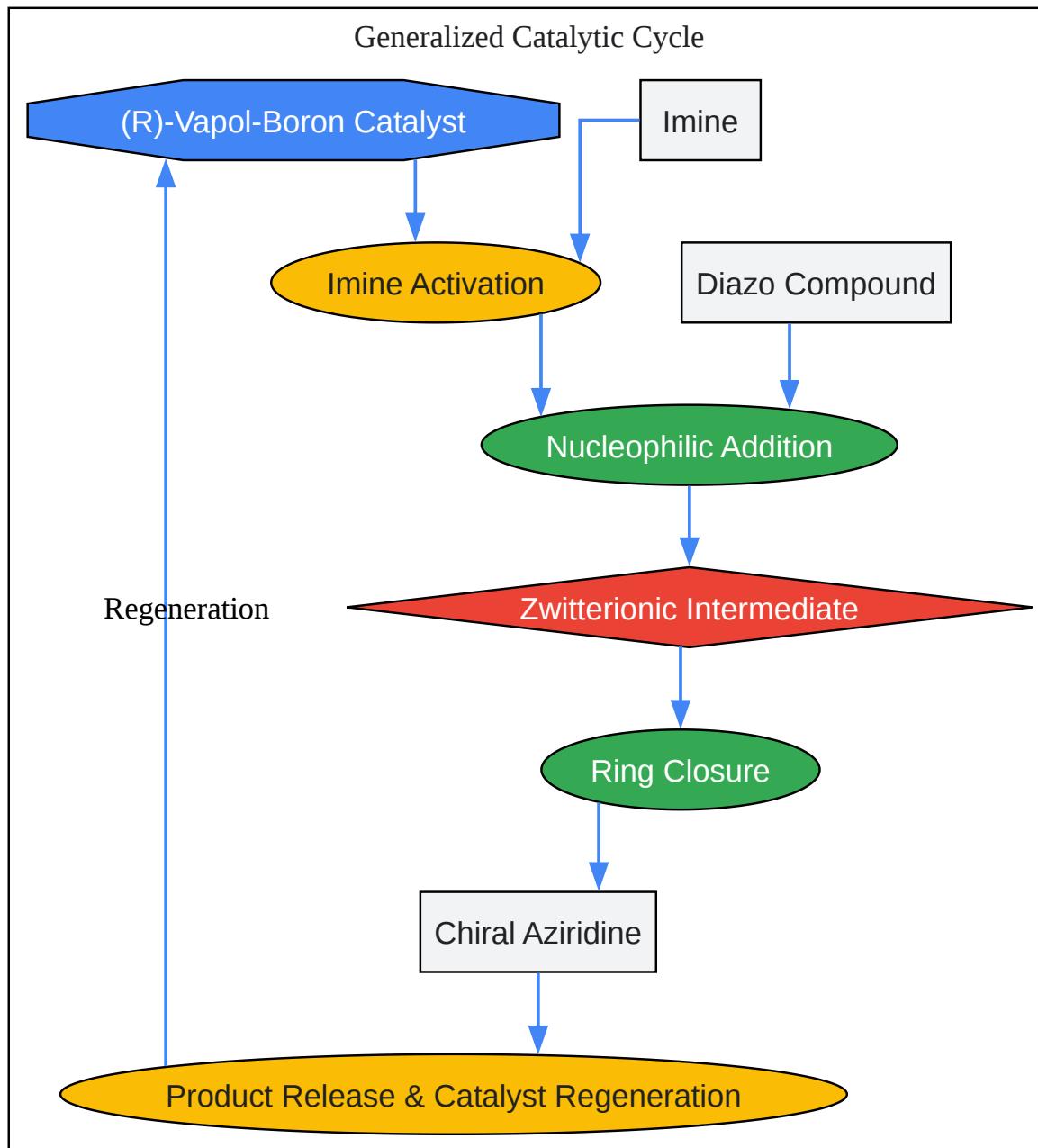
- **(R)-Vapol** (6.00 g, 11.15 mmol)
- Pyridine (25.00 mL, 0.31 mol)
- Phosphorus oxychloride (POCl_3) (2.08 mL, 22.30 mmol)
- Deionized water

Procedure:

- A 100 mL one-neck round-bottomed flask equipped with a magnetic stirrer is flame-dried and cooled under an argon atmosphere.
- **(R)-Vapol** is added to the flask, followed by the addition of pyridine.
- The mixture is stirred until the **(R)-Vapol** is completely dissolved, resulting in a clear, intense yellow solution.
- The flask is placed in an ice bath and the solution is stirred at 0°C for 20 minutes.
- POCl_3 is added slowly via syringe over a period of 10 minutes at 0°C.
- The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.
- The reaction is then cooled back to 0°C and quenched by the slow addition of water.
- The mixture is stirred for an additional 2 hours at room temperature.
- The product is isolated and purified through standard workup procedures to yield **(R)-Vapol** hydrogenphosphate.

Applications in Asymmetric Catalysis

(R)-Vapol has proven to be a highly effective ligand in a range of asymmetric catalytic reactions, most notably in Diels-Alder reactions and aziridinations. The vaulted structure of the ligand creates a chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.


Asymmetric Diels-Alder Reactions

In the presence of a Lewis acid, such as an aluminum-based reagent, **(R)-Vapol** forms a chiral catalyst that promotes the asymmetric Diels-Alder reaction between dienes and dienophiles. The catalyst activates the dienophile and creates a chiral environment that directs the approach of the diene.

Asymmetric Aziridination

(R)-Vapol, in combination with a boron source, forms a chiral boroxinate catalyst that is highly effective for the asymmetric aziridination of imines with diazo compounds. This reaction provides a direct route to chiral aziridines, which are valuable building blocks in organic synthesis.

Generalized Catalytic Cycle for Asymmetric Aziridination

[Click to download full resolution via product page](#)

Caption: Asymmetric aziridination catalytic cycle.

Detailed Experimental Protocol: Asymmetric Aziridination of an Imine[2][3]

This protocol provides a general procedure for the **(R)-Vapol**-catalyzed asymmetric aziridination of an N-benzhydryl imine with ethyl diazoacetate.

Materials:

- **(R)-Vapol** (0.10 mmol)
- Boron source (e.g., B(OPh)₃, 0.40 mmol)
- N-benzhydryl imine (5.0 mmol)
- Ethyl diazoacetate (EDA)
- Dry toluene (10 mL)

Procedure:

- A flame-dried Schlenk flask is charged with **(R)-Vapol**, the boron source, and the aldimine under an argon atmosphere.
- Dry toluene is added to dissolve the reagents.
- The catalyst is formed *in situ*, often with gentle heating.
- The reaction mixture is brought to the desired temperature (e.g., room temperature or 0°C).
- Ethyl diazoacetate is added to initiate the reaction.
- The reaction is monitored by an appropriate technique (e.g., TLC or NMR).
- Upon completion, the reaction is quenched and the product is isolated and purified, typically by column chromatography.
- The enantiomeric excess of the product is determined by chiral HPLC analysis.

This guide provides a foundational understanding of **(R)-Vapol** for researchers. For specific applications, further optimization of reaction conditions may be necessary. The detailed

experimental protocols serve as a starting point for the development of novel synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [(R)-Vapol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133142#r-vapol-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com